![molecular formula C19H26N2O2S B7483034 1-(Benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B7483034.png)
1-(Benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The bicyclo[2.2.1]hept-5-en-2-ylmethyl component is a type of norbornene, a bicyclic compound that is often used in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For similar compounds, properties such as boiling points have been estimated by gas-liquid chromatography .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically involves the combination of benzylsulfonyl chloride with the appropriate bicyclo[2.2.1]heptene derivative, followed by incorporation of the piperazine ring through amination or similar reactions. The process requires controlled conditions—often including specific temperatures, solvents, and catalysts to facilitate each step.
Industrial Production Methods: In industrial settings, large-scale production may utilize continuous flow reactors to maintain reaction efficiency and consistency. These methods leverage automated systems to ensure optimal reaction times and conditions, maximizing yield and purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: This compound is known to undergo several types of reactions, including oxidation, reduction, and substitution. Each reaction type allows for further modification and functionalization.
Common Reagents and Conditions: Oxidation reactions might utilize reagents like potassium permanganate, while reductions might employ hydrogen gas and palladium catalysts. Substitution reactions could involve halogenating agents or nucleophiles under various conditions (such as acidic or basic environments).
Major Products:
Applications De Recherche Scientifique
Chemistry: Its structure makes it a valuable intermediate in organic synthesis, aiding in the creation of complex molecules.
Biology: Research explores its potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Its functionality may pave the way for novel drug candidates, particularly in areas requiring unique molecular scaffolding.
Industry: Its stability and reactivity make it suitable for various industrial applications, such as in the production of fine chemicals and advanced materials.
Mécanisme D'action
Mechanism: The mechanism of action largely depends on the specific functional groups and their interactions within the compound's structure. In medicinal chemistry, for instance, the benzylsulfonyl group might interact with target proteins or enzymes, modulating their activity.
Molecular Targets and Pathways: Studies might focus on its interaction with molecular targets like receptors, ion channels, or enzymes, exploring pathways that could lead to therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparison: When compared to other compounds with similar structural features, such as sulfonyl-containing piperazines or bicyclic derivatives, 1-(Benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine stands out due to its unique combination of functional groups, offering a distinctive balance of stability and reactivity.
List of Similar Compounds: Similar compounds might include 1-(Benzylsulfonyl)-4-phenylpiperazine and 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methylpiperazine, each with variations in their chemical and physical properties.
This deep dive into this compound highlights its multifaceted nature and significant potential across various scientific disciplines. Whether in research or industrial applications, its unique structure continues to inspire further exploration and innovation.
Propriétés
IUPAC Name |
1-benzylsulfonyl-4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c22-24(23,15-16-4-2-1-3-5-16)21-10-8-20(9-11-21)14-19-13-17-6-7-18(19)12-17/h1-7,17-19H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUVSXKLPQPNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
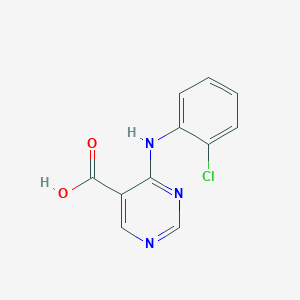
![2-(4-chlorophenyl)-5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7482953.png)
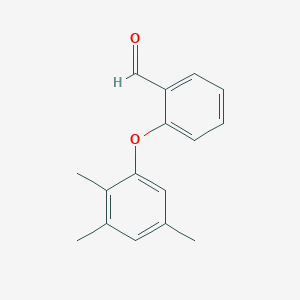
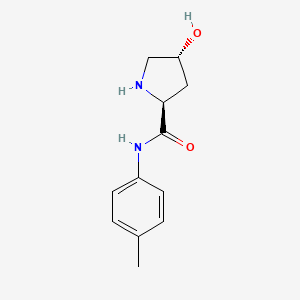
![(2R)-2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-3-hydroxypropanoic acid](/img/structure/B7482975.png)
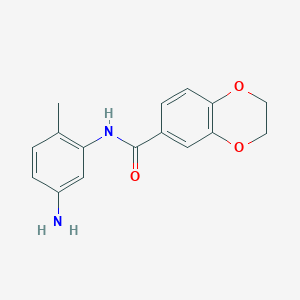
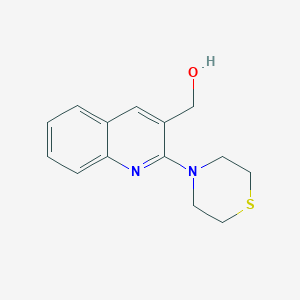
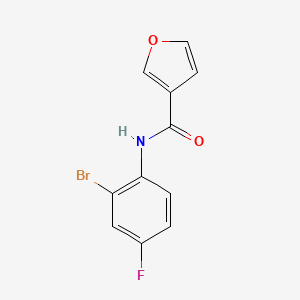
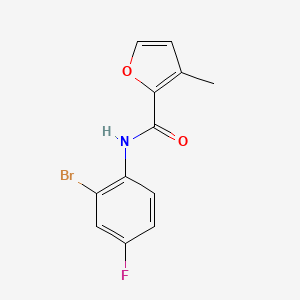
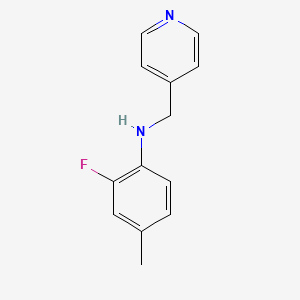
![(2R)-2-[(5-bromopyridine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7483038.png)
![5-Bromo-2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde](/img/structure/B7483048.png)
![5-(4-fluorophenyl)-6-methyl-2-(3-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7483054.png)
![5-[4-(3-Methylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7483064.png)
